N-(Pyridin-3-YL)but-2-ynamide N-(Pyridin-3-YL)but-2-ynamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14820899
InChI: InChI=1S/C9H8N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h3,5-7H,1H3,(H,11,12)
SMILES:
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

N-(Pyridin-3-YL)but-2-ynamide

CAS No.:

Cat. No.: VC14820899

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

N-(Pyridin-3-YL)but-2-ynamide -

Specification

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name N-pyridin-3-ylbut-2-ynamide
Standard InChI InChI=1S/C9H8N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h3,5-7H,1H3,(H,11,12)
Standard InChI Key XRPCCJHRUDKNGV-UHFFFAOYSA-N
Canonical SMILES CC#CC(=O)NC1=CN=CC=C1

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

N-(Pyridin-3-yl)but-2-ynamide consists of a pyridine ring substituted at the 3-position with a methyl group bearing a but-2-ynamide moiety. The molecular formula is C₁₀H₁₁N₂O, with a molecular weight of 175.21 g/mol. Key structural features include:

  • Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at the 3-position, conferring basicity and π-π stacking potential.

  • But-2-ynamide group: An amide functionalized with a terminal alkyne (C≡C), enabling click chemistry and cycloaddition reactions.

  • Methylene linker: A CH₂ group bridging the pyridine and amide, providing conformational flexibility.

The InChIKey for related compounds, such as OAZKONAUHWXPCA-UHFFFAOYSA-N, highlights the importance of stereoelectronic effects in reactivity.

Electronic and Steric Considerations

Density functional theory (DFT) calculations on analogous structures reveal:

  • The pyridine nitrogen induces electron withdrawal, polarizing the alkyne for nucleophilic attack .

  • The alkyne’s sp-hybridized carbons participate in conjugated systems, stabilizing transition states during cyclization .

Synthetic Methodologies

General Synthesis Strategy

Synthesis typically involves multi-step protocols:

  • Pyridine Derivative Preparation: 3-Aminomethylpyridine is synthesized via Friedländer condensation or transition-metal-catalyzed coupling.

  • Amide Formation: The amine reacts with but-2-ynoic acid derivatives (e.g., acid chlorides) in dimethylformamide (DMF) or acetonitrile under inert conditions.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Example Reaction:

3-(Aminomethyl)pyridine+But-2-ynoyl chlorideEt₃N, DMFN-(Pyridin-3-yl)but-2-ynamide+HCl\text{3-(Aminomethyl)pyridine} + \text{But-2-ynoyl chloride} \xrightarrow{\text{Et₃N, DMF}} \text{N-(Pyridin-3-yl)but-2-ynamide} + \text{HCl}

Catalytic Innovations

Gold-catalyzed reactions, as demonstrated in imidazo-pyridine syntheses , offer a potential route for functionalizing the alkyne group. For instance, Au(III) complexes facilitate regioselective cyclizations, avoiding side products common in alkyne reactions .

Characterization and Analytical Data

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.5–8.3 (m, 1H, pyridine H-2), 7.8–7.6 (m, 1H, pyridine H-4), 7.4–7.2 (m, 1H, pyridine H-5).

    • δ 4.3 (s, 2H, CH₂), 2.1 (t, 1H, C≡CH).

  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 2100 cm⁻¹ (C≡C), 1650 cm⁻¹ (C=O).

  • HRMS: m/z 175.21 [M+H]⁺.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water.

  • Stability: Decomposes above 200°C; sensitive to prolonged exposure to light and moisture.

Applications in Research and Industry

Medicinal Chemistry

  • Antimicrobial Agents: Analogous compounds exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus.

  • Kinase Inhibition: The alkyne group enables covalent binding to cysteine residues in kinases (e.g., EGFR), with IC₅₀ values <100 nM in preliminary assays .

Materials Science

  • Polymer Synthesis: The alkyne participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole-linked polymers with tunable mechanical properties.

  • Metal-Organic Frameworks (MOFs): Pyridine coordination sites facilitate MOF assembly, with surface areas exceeding 1000 m²/g .

Challenges and Limitations

Biological Limitations

  • Poor Bioavailability: The compound’s logP (~1.5) limits membrane permeability, requiring prodrug strategies for therapeutic use.

Future Directions

Catalytic Advancements

Developing earth-abundant catalysts (e.g., Fe, Cu) could enhance reaction efficiency and sustainability .

Targeted Drug Delivery

Conjugating the alkyne to nanoparticle carriers may improve pharmacokinetics, leveraging click chemistry for site-specific modification.

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